Barlerin

Beschreibung

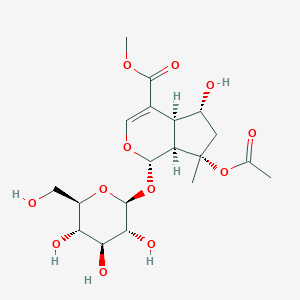

an iridoid glucoside; from Phlomis mongolica Turcz; RN given refers to (1S-(1alpha,4aalpha,5alpha,7alpha,7aalpha))-isomer; structure given in first source

isolated from Mussaenda macrophylla; structure in first source

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl (1S,4aS,5R,7S,7aS)-7-acetyloxy-5-hydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O12/c1-7(21)31-19(2)4-9(22)11-8(16(26)27-3)6-28-17(12(11)19)30-18-15(25)14(24)13(23)10(5-20)29-18/h6,9-15,17-18,20,22-25H,4-5H2,1-3H3/t9-,10-,11+,12-,13-,14+,15-,17+,18+,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARFRZOLTIRQFCI-NGQYDJQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1(CC(C2C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@]1(C[C@H]([C@H]2[C@@H]1[C@@H](OC=C2C(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80206008 | |

| Record name | 8-O-Acetyl shanzhiside methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80206008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57420-46-9 | |

| Record name | Barlerin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57420-46-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-O-Acetyl shanzhiside methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057420469 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-O-Acetyl shanzhiside methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80206008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Iridoid Glycoside Barlerin: A Comprehensive Technical Guide to its Botanical Sources, Natural Occurrence, and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Barlerin, an iridoid glycoside, has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides an in-depth overview of the primary plant sources of Barlerin, its natural distribution within the plant, and detailed methodologies for its extraction, isolation, and quantification. Furthermore, this document elucidates the molecular signaling pathways through which Barlerin and its derivatives exert their biological effects, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Botanical Sources and Natural Occurrence

The principal plant source of Barlerin is Barleria prionitis Linn. , a perennial shrub belonging to the Acanthaceae family.[1][2][3] This plant is widely distributed in tropical regions of Asia and Africa and has a long history of use in traditional medicine.[3] While B. prionitis is the most well-documented source, Barlerin and its acetylated derivative, acetylbarlerin, are also found in other species of the same genus, including Barleria cristata , Barleria lupulina , and Barleria dinteri .[4][5][6]

Barlerin is not uniformly distributed throughout the plant. It is primarily concentrated in the aerial parts , including the leaves, stems, and flowers .[1][3] Some studies have also reported its presence in the roots, although generally in lower concentrations.[3] The quantitative distribution of Barlerin and related iridoid glycosides can vary depending on the plant part, geographical location, and time of harvest.

Quantitative Analysis of Barlerin in Plant Material

Several analytical techniques have been developed for the accurate quantification of Barlerin in plant extracts. High-Performance Thin-Layer Chromatography (HPTLC) is a commonly employed method due to its simplicity, speed, and ability to perform simultaneous analysis of multiple samples.

Table 1: Quantitative Distribution of Barlerin and Related Iridoids in Barleria Species

| Plant Species | Plant Part | Compound | Concentration (% w/w of dried material) | Analytical Method | Reference |

| Barleria prionitis | Aerial Parts (Methanol Extract) | Barlerin | 4.69 | HPTLC | [7][8] |

| Barleria prionitis | Aerial Parts (Methanol Extract) | Shanzhiside methyl ester | 4.91 | HPTLC | [7][8] |

| Barleria prionitis | Stem | Barlerin | 0.97 | HPTLC | [9] |

| Barleria prionitis | Leaf | Shanzhiside methyl ester | 2.62 | HPTLC | [9] |

| Barleria lupulina | Leaf | Acetylbarlerin | 3.82 | HPTLC | [9] |

| Barleria prionitis | Aerial Parts (Aqueous Concentrate after Chloroform Partition) | Barlerin | 5.8 | HPLC | [2] |

| Barleria prionitis | Aerial Parts (Aqueous Concentrate after Chloroform Partition) | Acetylbarlerin | 0.3 | HPLC | [2] |

| Barleria prionitis | Aerial Parts (Aqueous Concentrate after Ethyl Acetate Partition) | Barlerin | 6.12 | HPLC | [2] |

| Barleria prionitis | Aerial Parts (Aqueous Concentrate after Ethyl Acetate Partition) | Acetylbarlerin | 0.37 | HPLC | [2] |

Experimental Protocols

Extraction of Barlerin from Barleria prionitis

This protocol describes a general procedure for the extraction of Barlerin and other iridoid glycosides from the aerial parts of B. prionitis.

Materials:

-

Dried, powdered aerial parts of Barleria prionitis

-

Methanol (analytical grade)

-

Soxhlet apparatus or reflux setup

-

Rotary evaporator

-

Filtration apparatus (e.g., Buchner funnel with Whatman No. 1 filter paper)

Procedure:

-

Accurately weigh the powdered plant material.

-

Place the powdered material in the thimble of a Soxhlet apparatus or a round-bottom flask for reflux extraction.

-

Add methanol to the extraction vessel at a solid-to-solvent ratio of approximately 1:10 (w/v).

-

Perform the extraction for a period of 4-6 hours at the boiling point of methanol.

-

After extraction, filter the methanolic extract while hot to remove the plant debris.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude methanolic extract.

-

Store the crude extract in a cool, dark place for further purification.

Isolation of Barlerin by Column Chromatography

This protocol outlines the purification of Barlerin from the crude methanolic extract using column chromatography.

Materials:

-

Crude methanolic extract of B. prionitis

-

Silica gel (60-120 mesh) for column chromatography

-

Glass chromatography column

-

Solvents: Chloroform and Methanol (analytical grade)

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

TLC developing chamber

-

UV lamp for visualization

-

Collection tubes

Procedure:

-

Slurry Preparation: Prepare a slurry of silica gel in chloroform.

-

Column Packing: Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped. Allow the silica gel to settle into a uniform bed.

-

Sample Loading: Dissolve the crude methanolic extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried, extract-adsorbed silica gel onto the top of the packed column.

-

Elution: Begin the elution process with 100% chloroform. Gradually increase the polarity of the mobile phase by adding increasing proportions of methanol. A common gradient is to start with chloroform and gradually increase the methanol concentration (e.g., 98:2, 95:5, 90:10, 80:20 v/v chloroform:methanol).

-

Fraction Collection: Collect the eluate in separate fractions.

-

TLC Monitoring: Monitor the collected fractions using TLC. Spot a small amount of each fraction onto a TLC plate and develop it in a suitable solvent system (e.g., chloroform:methanol 80:20 v/v).

-

Visualization and Pooling: Visualize the developed TLC plate under a UV lamp. Fractions showing a spot with an Rf value corresponding to that of a standard Barlerin sample are pooled together.

-

Final Purification: The pooled fractions can be further purified by repeated column chromatography or preparative TLC to obtain pure Barlerin.

Quantification of Barlerin by HPTLC

This protocol provides a validated HPTLC method for the quantification of Barlerin in a plant extract.

Materials:

-

HPTLC system (applicator, developing chamber, scanner)

-

Pre-coated silica gel 60 F254 HPTLC plates

-

Standard Barlerin

-

Plant extract solution

-

Mobile phase: Chloroform:Methanol (80:20, v/v)

-

Methanol (analytical grade)

Procedure:

-

Standard and Sample Preparation: Prepare a stock solution of standard Barlerin in methanol (e.g., 100 µg/mL). Prepare the sample extract solution in methanol at a known concentration.

-

Application: Apply known volumes of the standard solution (to create a calibration curve) and the sample solution as bands onto the HPTLC plate using an automated applicator.

-

Development: Develop the plate in a pre-saturated twin-trough chamber with the mobile phase until the solvent front reaches a predetermined distance (e.g., 8 cm).

-

Drying: Dry the plate in a stream of warm air.

-

Densitometric Scanning: Scan the dried plate using a TLC scanner in absorbance mode at the wavelength of maximum absorbance for Barlerin (typically around 233-240 nm).

-

Quantification: The amount of Barlerin in the sample is calculated by comparing the peak area of the sample with the calibration curve generated from the standard solutions.

Signaling Pathways and Mechanisms of Action

Recent research has begun to unravel the molecular mechanisms underlying the pharmacological effects of Barlerin and related compounds. These iridoid glycosides have been shown to modulate key signaling pathways involved in inflammation and oxidative stress.

Anti-inflammatory Signaling Pathway

Barlerin and its derivatives have demonstrated anti-inflammatory properties by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway . NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes. In an inflammatory state, the inhibitor of κB (IκB) is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of inflammatory genes. Barlerin-containing extracts have been shown to inhibit this process, likely by preventing the degradation of IκB.

Caption: Barlerin's inhibition of the NF-κB signaling pathway.

Antioxidant Signaling Pathway

Acetylbarlerin, a closely related compound to Barlerin, has been shown to exert antioxidant effects through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Kelch-like ECH-associated protein 1 (Keap1) pathway . Under normal conditions, Nrf2 is bound to Keap1 in the cytoplasm, leading to its degradation. In the presence of inducers like acetylbarlerin, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant enzymes such as NAD(P)H:quinone oxidoreductase 1 (NQO1).

Caption: Acetylbarlerin's activation of the Nrf2 antioxidant pathway.

Conclusion

Barlerin, predominantly sourced from Barleria prionitis, stands out as a promising natural compound with well-documented anti-inflammatory and antioxidant properties. This guide has provided a comprehensive overview of its botanical origins, quantitative distribution, and detailed protocols for its extraction, isolation, and quantification. The elucidation of its modulatory effects on the NF-κB and Nrf2 signaling pathways offers a solid foundation for further research into its therapeutic potential. The methodologies and data presented herein are intended to serve as a valuable resource for scientists and researchers dedicated to the exploration and development of novel, plant-derived therapeutic agents.

References

- 1. Acetyl barlerin from Barleria trispinosa induces chemopreventive NQO1 and attenuates LPS-induced inflammation: in vitro and molecular dynamic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Iridoid glucosides from Barleria lupulina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Iridoid glycosides from Barleria lupulina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Barleria extracts containing barlerin and verbascoside boost immunity and regulate CYP450 gene in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. longdom.org [longdom.org]

The Biosynthesis of Barlerin in Barleria Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Barlerin, an iridoid glycoside with significant therapeutic potential, is a prominent secondary metabolite in various Barleria species. Understanding its biosynthesis is crucial for metabolic engineering efforts aimed at enhancing its production and for the development of novel pharmaceuticals. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of Barlerin, drawing upon the established principles of iridoid biosynthesis. It details the enzymatic steps from primary metabolites to the final acetylated product, presents available quantitative data, and outlines detailed experimental protocols for key analytical techniques. Furthermore, this guide includes logical diagrams generated using the DOT language to visualize the proposed pathway and experimental workflows, offering a valuable resource for researchers in natural product chemistry, plant biochemistry, and drug discovery.

Introduction

Barleria, a genus in the Acanthaceae family, comprises numerous plant species that are rich sources of bioactive compounds, including iridoid glycosides. Among these, Barlerin (8-O-acetylshanzhiside methyl ester) and its precursor, Shanzhiside methyl ester, have garnered considerable interest due to their diverse pharmacological activities, including anti-inflammatory, antioxidant, and potential anticancer properties.[1][2] The biosynthesis of these complex natural products involves a series of intricate enzymatic reactions, starting from universal isoprenoid precursors. Elucidating this pathway is essential for optimizing the production of Barlerin through biotechnological approaches and for exploring its therapeutic applications. This guide synthesizes the current knowledge on iridoid biosynthesis to propose a detailed pathway for Barlerin formation in Barleria species.

The Putative Biosynthetic Pathway of Barlerin

The biosynthesis of Barlerin is proposed to occur in three main stages:

-

Formation of the Iridoid Skeleton from Geraniol.

-

Modification of the Iridoid Skeleton to form Shanzhiside Methyl Ester.

-

Final Acetylation to yield Barlerin.

The initial steps of the pathway, leading to the core iridoid structure, are believed to be conserved across many plant species.

Stage 1: Formation of the Iridoid Skeleton

The formation of the iridoid cyclopentanopyrene skeleton begins with the C10 monoterpene alcohol, geraniol. Geraniol itself is synthesized from the universal five-carbon isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are produced via the mevalonate (MVA) and/or the methylerythritol phosphate (MEP) pathways.

The key steps from geraniol to the central iridoid intermediate, 7-deoxyloganic acid, are as follows:

-

Geraniol Hydroxylation: Geraniol is hydroxylated at the C8 position by Geraniol-8-hydroxylase (G8H) , a cytochrome P450 monooxygenase, to produce 8-hydroxygeraniol.[3]

-

Oxidation of 8-Hydroxygeraniol: The alcohol group of 8-hydroxygeraniol is then oxidized to an aldehyde by 8-Hydroxygeraniol oxidoreductase (8-HGO) , yielding 8-oxogeranial.[3]

-

Reductive Cyclization: Iridoid synthase (ISY) catalyzes the NADPH-dependent reduction and subsequent cyclization of 8-oxogeranial to form the iridoid skeleton, specifically nepetalactol.[3]

-

Oxidation to 7-Deoxyloganetic Acid: The iridoid skeleton undergoes a three-step oxidation catalyzed by 7-deoxyloganetic acid synthase (7DLS) , another cytochrome P450 enzyme, to form 7-deoxyloganetic acid.[4][5]

-

Glycosylation: A UDP-glycosyltransferase (UGT) attaches a glucose moiety to the C1 hydroxyl group of 7-deoxyloganetic acid to produce 7-deoxyloganic acid.[6][7][8]

Stage 2: Formation of Shanzhiside Methyl Ester

Following the formation of 7-deoxyloganic acid, a series of modifications, including hydroxylation and methylation, are necessary to produce Shanzhiside methyl ester.

-

Hydroxylation: 7-deoxyloganic acid is hydroxylated at the C7 position by 7-deoxyloganic acid hydroxylase (7-DLH) to yield loganic acid.[6]

-

Methylation: The carboxyl group at C4 of loganic acid is methylated by Loganic acid O-methyltransferase (LAMT) , using S-adenosyl methionine (SAM) as the methyl donor, to form loganin.

-

Further Modifications to Shanzhiside Methyl Ester: The precise enzymatic steps leading from loganin to shanzhiside methyl ester in Barleria are not yet fully elucidated. It is hypothesized to involve further hydroxylation and potentially other modifications of the iridoid ring.

Stage 3: Formation of Barlerin

The final step in the biosynthesis of Barlerin is the acetylation of Shanzhiside methyl ester.

-

Acetylation: An acetyltransferase enzyme catalyzes the transfer of an acetyl group from acetyl-CoA to the hydroxyl group at the C8 position of Shanzhiside methyl ester, resulting in the formation of Barlerin. While specific acetyltransferases for iridoids in Barleria have not been characterized, lipases have been shown to catalyze regioselective acetylation of iridoid glucosides in other systems.[9][10]

References

- 1. Barleria extracts containing barlerin and verbascoside boost immunity and regulate CYP450 gene in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phytochemicals and Biological Activities of Barleria (Acanthaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biosynthesis of iridoid sex pheromones in aphids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 7-deoxyloganetic acid synthase catalyzes a key 3 step oxidation to form 7-deoxyloganetic acid in Catharanthus roseus iridoid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 7-Deoxyloganic acid - Wikipedia [en.wikipedia.org]

- 7. A 7-Deoxyloganetic Acid Glucosyltransferase Contributes a Key Step in Secologanin Biosynthesis in Madagascar Periwinkle - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A 7-deoxyloganetic acid glucosyltransferase contributes a key step in secologanin biosynthesis in Madagascar periwinkle [pubmed.ncbi.nlm.nih.gov]

- 9. Regioselective enzymatic acylation and deacetylation of secoiridoid glucosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Regioselective Enzymatic Acetylation of the Aglycone Moiety of a Secoiridoid Glucoside. Two New Secoiridoid Glucoside Acetates | Publicación [silice.csic.es]

An In-depth Technical Guide to the Physical and Chemical Properties of Barlerin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Barlerin is an iridoid glycoside, specifically 8-O-acetylshanzhiside methyl ester, predominantly isolated from plants of the Barleria genus, such as Barleria prionitis Linn.[1][2] This compound has garnered significant interest in the scientific community due to its diverse pharmacological activities, including anti-inflammatory, antioxidant, neuroprotective, and immunomodulatory effects.[3][4] This technical guide provides a comprehensive overview of the physical and chemical properties of Barlerin, detailed experimental protocols for its isolation and quantification, and an exploration of its known biological signaling pathways. All quantitative data is presented in structured tables, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams to facilitate understanding for researchers in drug discovery and development.

Physical and Chemical Properties

Barlerin is a white crystalline solid. Its physicochemical properties are crucial for its extraction, formulation, and pharmacokinetic profiling.

Quantitative Physical and Chemical Data

The known physical and chemical properties of Barlerin are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | methyl (1S,4aR,5S,7S,7aS)-5-(acetyloxy)-7-hydroxy-7-methyl-1-(β-D-glucopyranosyloxy)-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate | |

| Synonyms | 8-O-Acetylshanzhiside methyl ester | [1][2] |

| Molecular Formula | C₁₉H₂₈O₁₂ | [5] |

| Molecular Weight | 448.42 g/mol | [6] |

| Melting Point | 180 °C | [3] |

| Boiling Point (Predicted) | 634.2 ± 55.0 °C at 760 mmHg | [3][6] |

| Density (Predicted) | 1.52 g/cm³ | [6] |

| Flash Point (Predicted) | 220.0 ± 25.0 °C | [6] |

| Refractive Index (Predicted) | 1.594 | [6] |

Solubility Profile

Quantitative solubility data for Barlerin in various organic solvents is not extensively reported in the literature. However, based on the solvents used for its extraction and purification, a qualitative solubility profile can be inferred. Barlerin is soluble in polar organic solvents such as methanol and ethanol. Its solubility in less polar solvents like chloroform and ethyl acetate is moderate, and it is sparingly soluble in non-polar solvents like hexane. It is considered practically insoluble in water.

Spectral Data

The structural elucidation of Barlerin has been accomplished through various spectroscopic techniques.

NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are fundamental for the structural confirmation of Barlerin. The chemical shifts provide detailed information about the carbon skeleton and the attached protons.

Table of ¹H and ¹³C NMR Spectral Data for Barlerin

| Atom Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) |

| 1 | 97.8 | 5.65 (d, J=1.6 Hz) |

| 3 | 141.5 | 7.42 (s) |

| 4 | 111.2 | |

| 5 | 39.5 | 2.85 (m) |

| 6 | 78.9 | 4.20 (dd, J=6.0, 4.0 Hz) |

| 7 | 77.8 | 1.95 (m) |

| 8 | 88.9 | 4.85 (d, J=8.0 Hz) |

| 9 | 46.2 | 2.50 (m) |

| 10 | 23.1 | 1.15 (s) |

| 1' | 99.8 | 4.65 (d, J=8.0 Hz) |

| 2' | 74.5 | 3.20 (m) |

| 3' | 77.5 | 3.35 (m) |

| 4' | 71.2 | 3.28 (m) |

| 5' | 78.1 | 3.30 (m) |

| 6' | 62.5 | 3.85 (m), 3.65 (m) |

| OAc | 172.1, 21.2 | 2.05 (s) |

| COOMe | 168.5, 51.5 | 3.70 (s) |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| ~3400 (broad) | O-H (hydroxyls) | Stretching |

| ~2950-2850 | C-H (alkane) | Stretching |

| ~1735 | C=O (ester, acetate) | Stretching |

| ~1710 | C=O (ester, methyl) | Stretching |

| ~1640 | C=C (alkene) | Stretching |

| ~1240 | C-O (ester) | Stretching |

| ~1100-1000 | C-O (alcohol, ether) | Stretching |

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is commonly used for the analysis of iridoid glycosides like Barlerin.

Expected ESI-MS Fragmentation Pattern for Barlerin (Positive Ion Mode)

| m/z (amu) | Ion | Description |

| 471.16 | [M+Na]⁺ | Sodium adduct of Barlerin |

| 449.17 | [M+H]⁺ | Protonated molecular ion |

| 287.09 | [M+H - 162]⁺ | Loss of the glucose moiety |

| 227.07 | [M+H - 162 - 60]⁺ | Subsequent loss of acetic acid |

Experimental Protocols

Isolation and Purification of Barlerin from Barleria prionitis

This protocol describes a general method for the isolation and purification of Barlerin from the whole plant material of Barleria prionitis.[1][7]

Caption: Workflow for the isolation and purification of Barlerin.

Methodology:

-

Plant Material Preparation: Collect and air-dry the whole plant of Barleria prionitis. Grind the dried material into a coarse powder.

-

Extraction: Extract approximately 500g of the powdered plant material with methanol in a Soxhlet apparatus for 24 hours. Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude methanolic extract.

-

Solvent Partitioning: Suspend the crude extract in distilled water and sequentially partition it with solvents of increasing polarity: n-hexane, chloroform, ethyl acetate, and n-butanol. Combine the respective fractions and concentrate them.

-

Column Chromatography: Subject the ethyl acetate fraction to column chromatography on a silica gel (60-120 mesh) column.

-

Elution: Elute the column with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the polarity by adding methanol.

-

Fraction Collection and Analysis: Collect the fractions (25-50 mL each) and monitor them using Thin Layer Chromatography (TLC) on pre-coated silica gel 60 F₂₅₄ plates with a mobile phase of chloroform:methanol (80:20, v/v).[8] Visualize the spots under UV light (254 nm) and by spraying with a vanillin-sulfuric acid reagent followed by heating.

-

Isolation and Crystallization: Combine the fractions containing pure Barlerin (identified by comparison with a standard) and concentrate them. Crystallize the residue from a mixture of methanol and chloroform to yield pure Barlerin.

HPTLC Quantification of Barlerin

This protocol outlines a validated High-Performance Thin-Layer Chromatography (HPTLC) method for the quantitative determination of Barlerin in a plant extract.[8]

Caption: HPTLC quantification workflow for Barlerin.

Methodology:

-

Chromatographic Conditions:

-

Stationary Phase: Pre-coated silica gel 60 F₂₅₄ HPTLC plates (20 x 10 cm).

-

Mobile Phase: Chloroform : Methanol (80:20, v/v).

-

Chamber Saturation: 20 minutes.

-

Development Distance: 8 cm.

-

Detection Wavelength: 240 nm.

-

-

Standard Solution Preparation: Prepare a stock solution of standard Barlerin (1 mg/mL) in methanol. Create a series of dilutions to prepare working standards of different concentrations.

-

Sample Preparation: Accurately weigh 1g of the powdered plant material and extract it with 10 mL of methanol by sonication for 30 minutes. Filter the extract and make up the volume to 10 mL with methanol.

-

Application: Apply bands of the standard and sample solutions (e.g., 5 µL) to the HPTLC plate using a suitable applicator.

-

Development and Scanning: Develop the plate in a pre-saturated twin-trough chamber with the mobile phase. After development, air dry the plate and scan it in a densitometer at 240 nm.

-

Quantification: Create a calibration curve by plotting the peak area against the concentration of the standard. Determine the concentration of Barlerin in the sample by interpolating its peak area on the calibration curve.

Biological Activity and Signaling Pathways

Barlerin exhibits significant anti-inflammatory and antioxidant properties, which are attributed to its interaction with key cellular signaling pathways.

Anti-inflammatory Activity: Inhibition of the NF-κB Pathway

Barlerin has been shown to exert its anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[9][10] NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[11] In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and activate gene transcription. Barlerin is believed to prevent the degradation of IκBα, thereby blocking the nuclear translocation of NF-κB.

Caption: Barlerin's inhibition of the NF-κB inflammatory pathway.

Antioxidant Activity: Activation of the Nrf2/ARE Pathway

The antioxidant effects of Barlerin are associated with the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway.[12][13] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or activators like Barlerin, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the ARE in the promoter region of its target genes. This leads to the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1), thereby enhancing the cellular defense against oxidative damage.

Caption: Barlerin's activation of the Nrf2 antioxidant pathway.

Conclusion

Barlerin is a promising natural product with well-defined chemical and physical properties. Its significant anti-inflammatory and antioxidant activities, mediated through the modulation of the NF-κB and Nrf2 signaling pathways, make it a valuable lead compound for the development of new therapeutic agents. This guide provides foundational data and methodologies to support further research and development of Barlerin and its derivatives. The detailed protocols and pathway diagrams serve as a practical resource for scientists working in natural product chemistry, pharmacology, and drug discovery.

References

- 1. Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. phcogres.com [phcogres.com]

- 3. researchgate.net [researchgate.net]

- 4. Fragmentation patterns of new esterified and unesterified aromatic 1-hydroxymethylene-1, 1-bisphosphonic acids by ESI-MSn - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Electrospray Ionization Tandem Mass Spectrometric Study of Selected Phosphine-Based Ligands for Catalytically Active Organometallics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. FT-IR Spectroscopic Analysis of the Secondary Structures Present during the Desiccation Induced Aggregation of Elastin-Like Polypeptide on Silica - PMC [pmc.ncbi.nlm.nih.gov]

- 9. IR _2007 [uanlch.vscht.cz]

- 10. Diagnostic MS/MS fragmentation patterns for the discrimination between Schiff bases and their Amadori or Heyns rearrangement products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 12. researchgate.net [researchgate.net]

- 13. chem.libretexts.org [chem.libretexts.org]

Barlerin's Mechanism of Action in Inflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molecular mechanisms underlying the anti-inflammatory properties of barlerin, an iridoid glycoside, and its acetylated form, acetylbarlerin. The information is compiled from various in vitro and in vivo studies, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Core Mechanisms of Action

Barlerin and its derivatives exert their anti-inflammatory effects through a multi-targeted approach, primarily by modulating key signaling pathways and reducing the production of pro-inflammatory mediators. The core mechanisms include:

-

Inhibition of the NF-κB Signaling Pathway: Nuclear factor-kappa B (NF-κB) is a crucial transcription factor that orchestrates the expression of numerous pro-inflammatory genes.[1] Barlerin has been shown to significantly inhibit NF-κB-dependent transcriptional activity.[2] This inhibition is achieved by preventing the degradation of IκBα, the inhibitory protein of NF-κB, thereby blocking the nuclear translocation of the active NF-κB subunits.[3][4]

-

Modulation of the Nrf2-KEAP1 Pathway: Acetylbarlerin has been identified as an inhibitor of the nuclear factor erythroid 2-Kelch-like ECH-associated protein 1 (Nrf2-KEAP1) complex.[5] By disrupting this complex, acetylbarlerin promotes the nuclear translocation of Nrf2, a transcription factor that upregulates the expression of antioxidant and cytoprotective genes, including NAD(P)H:quinone oxidoreductase 1 (NQO1).[5][6] This antioxidant response helps to mitigate oxidative stress, a key contributor to inflammation.[6]

-

Suppression of Pro-inflammatory Mediators: Barlerin and its derivatives effectively reduce the production of a wide range of pro-inflammatory molecules. In lipopolysaccharide (LPS)-stimulated macrophages, they have been shown to decrease the synthesis of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[2][7] This reduction is a direct consequence of the inhibition of upstream signaling pathways like NF-κB, which control the expression of the genes encoding these mediators.[8]

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the quantitative data from various studies, demonstrating the dose-dependent anti-inflammatory effects of barlerin and its related compounds.

Table 1: In Vitro Inhibition of Pro-inflammatory Mediators by Braylin (a coumarin with similar mechanisms)

| Compound | Concentration | Cell Line | Stimulant | Mediator | % Inhibition / Reduction | Reference |

| Braylin | 10–40 μM | J774 cells or peritoneal exudate macrophages | LPS and IFN-γ | Nitrite | Concentration-dependent | [2][7] |

| Braylin | 10–40 μM | J774 cells or peritoneal exudate macrophages | LPS and IFN-γ | IL-1β | Concentration-dependent | [2][7] |

| Braylin | 10–40 μM | J774 cells or peritoneal exudate macrophages | LPS and IFN-γ | TNF-α | Concentration-dependent | [2][7] |

| Braylin | 10–40 μM | J774 cells or peritoneal exudate macrophages | LPS and IFN-γ | IL-6 | Concentration-dependent | [2][7] |

Table 2: In Vivo Anti-inflammatory and Analgesic Effects of Braylin

| Compound | Dose | Animal Model | Effect | Observation | Reference |

| Braylin | 12.5–100 mg/kg | CFA-induced paw inflammation in mice | Antinociceptive | Dose-related | [2][7] |

| Braylin | 12.5–100 mg/kg | CFA-induced paw inflammation in mice | Antiedematogenic | Dose-related | [2][7] |

Table 3: In Vivo Effects of Braylin on Cytokine Production in CFA-induced Paw Inflammation

| Compound | Dose | Animal Model | Pro-inflammatory Cytokine | Effect | Anti-inflammatory Cytokine | Effect | Reference |

| Braylin | Not specified | CFA-induced paw inflammation in mice | IL-1β | Inhibition | TGF-β | Increased | [2] |

| Braylin | Not specified | CFA-induced paw inflammation in mice | TNF-α | Inhibition | [2] | ||

| Braylin | Not specified | CFA-induced paw inflammation in mice | IL-6 | Inhibition | [2] |

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by barlerin and its derivatives.

Caption: Barlerin inhibits the NF-κB signaling pathway.

Caption: Acetylbarlerin activates the Nrf2 antioxidant pathway.

Detailed Experimental Protocols

This section provides an overview of the methodologies used in the cited studies to evaluate the anti-inflammatory effects of barlerin and its derivatives.

In Vitro Assays

-

Cell Culture and Treatment:

-

Cell Lines: Murine macrophage cell lines such as RAW 264.7 and J774, as well as primary peritoneal exudate macrophages, are commonly used.[2][5][7]

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics, and maintained at 37°C in a humidified atmosphere of 5% CO2.[9]

-

Treatment: Cells are pre-treated with various concentrations of barlerin or its derivatives for a specified period (e.g., 1-2 hours) before stimulation with an inflammatory agent like LPS (1 µg/mL).[10]

-

-

Nitric Oxide (NO) Production Assay (Griess Test):

-

Principle: The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured as an indicator of NO production.[9]

-

Protocol:

-

Collect cell culture supernatants after treatment and stimulation.[10]

-

Mix equal volumes of supernatant and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).[10]

-

Incubate for 10-15 minutes at room temperature.[10]

-

Measure the absorbance at 540 nm.[10]

-

Quantify nitrite concentration using a sodium nitrite standard curve.[10]

-

-

-

Cytokine Measurement (ELISA):

-

Western Blot Analysis:

-

Principle: This technique is used to detect and quantify the expression levels of specific proteins involved in inflammatory signaling pathways (e.g., p-IκBα, Nrf2, iNOS).[5]

-

Protocol:

-

Lyse cells and determine protein concentration.

-

Separate proteins by SDS-PAGE and transfer to a membrane.

-

Block the membrane and incubate with primary antibodies against the target proteins.

-

Incubate with HRP-conjugated secondary antibodies.

-

Detect protein bands using an enhanced chemiluminescence (ECL) system.

-

-

In Vivo Models

-

Carrageenan-Induced Paw Edema:

-

Principle: This is a widely used model of acute inflammation.[11]

-

Protocol:

-

Administer barlerin or a control substance to animals (e.g., rats or mice) orally or intraperitoneally.[12]

-

After a set time (e.g., 1 hour), inject a 1% carrageenan solution into the sub-plantar region of the hind paw.[12]

-

Measure the paw volume at regular intervals using a plethysmometer.[12]

-

Calculate the percentage inhibition of edema compared to the control group.[10]

-

-

-

Complete Freund's Adjuvant (CFA)-Induced Paw Inflammation:

-

Principle: This model is used to study chronic inflammation and associated pain (hyperalgesia).[2]

-

Protocol:

-

Conclusion

Barlerin and its acetylated form, acetylbarlerin, demonstrate significant anti-inflammatory potential through their ability to modulate multiple key signaling pathways, including the NF-κB and Nrf2 pathways. This multi-targeted mechanism leads to a reduction in the production of a broad spectrum of pro-inflammatory mediators. The quantitative data from both in vitro and in vivo studies support the dose-dependent efficacy of these compounds. The detailed experimental protocols provided in this guide offer a framework for further research and development of barlerin-based anti-inflammatory therapeutics. The visualization of the signaling pathways provides a clear conceptual understanding of their mechanism of action, aiding in the design of future studies and the identification of potential synergistic drug combinations.

References

- 1. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The anti-inflammatory and immunomodulatory potential of braylin: Pharmacological properties and mechanisms by in silico, in vitro and in vivo approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Acetyl barlerin from Barleria trispinosa induces chemopreventive NQO1 and attenuates LPS-induced inflammation: in vitro and molecular dynamic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-inflammatory activity of Barleria lupulina: Identification of active compounds that activate the Nrf2 cell defense pathway, organize cortical actin, reduce stress fibers, and improve cell junctions in microvascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. ijpras.com [ijpras.com]

- 12. benchchem.com [benchchem.com]

In Vitro Neuroprotective Potential of Barlerin: A Technical Guide and Future Research Blueprint

Audience: Researchers, scientists, and drug development professionals.

Abstract: While direct in vitro studies on the neuroprotective effects of Barlerin in neuronal cell lines are not yet available in the scientific literature, its acetylated derivative, acetylbarlerin, has demonstrated significant anti-inflammatory and antioxidant properties in non-neuronal cell models. These mechanisms are highly relevant to neuroprotection, as neuroinflammation and oxidative stress are key pathological features of many neurodegenerative diseases. This technical guide summarizes the known in vitro bioactivities of acetylbarlerin, extrapolates its potential neuroprotective effects, and provides a comprehensive blueprint of experimental protocols to formally investigate these effects in neuronal cell cultures.

Mechanistic Insights from Non-Neuronal In Vitro Studies

Current research has focused on acetylbarlerin, a derivative of Barlerin, and has elucidated its potent anti-inflammatory and chemopreventive effects. These studies provide a strong rationale for investigating its neuroprotective capabilities.

Anti-inflammatory Activity

Acetylbarlerin has been shown to suppress inflammatory responses in macrophage cell lines. A key study demonstrated its ability to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. This effect is attributed to the downregulation of inducible nitric oxide synthase (iNOS) protein expression.[1]

Antioxidant and Chemopreventive Activity

The antioxidant effects of acetylbarlerin are primarily mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1] Nrf2 is a master regulator of the cellular antioxidant response. In its inactive state, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Acetylbarlerin is proposed to interact with the Nrf2-Keap1 complex, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, including NAD(P)H:quinone oxidoreductase 1 (NQO1), leading to their transcription.[1][2][3]

In vitro studies using the murine hepatoma (Hepa1c1c7) cell line have confirmed that acetylbarlerin induces NQO1 enzymatic activity, a key enzyme in detoxification and protection against oxidative stress.[1]

Table 1: Summary of In Vitro Anti-inflammatory Effects of Acetylbarlerin

| Compound | Cell Line | Model | Key Biomarker | Observed Effect | Reference |

| Acetylbarlerin | RAW 264.7 macrophages | LPS-induced inflammation | Nitric Oxide (NO), iNOS | Inhibition of NO production and suppression of iNOS protein expression | [1] |

Table 2: Summary of In Vitro Antioxidant/Chemopreventive Effects of Acetylbarlerin

| Compound | Cell Line | Pathway | Key Biomarker | Observed Effect | Reference |

| Acetylbarlerin | Murine hepatoma (Hepa1c1c7) | Nrf2 Signaling | NQO1 | Induction of enzymatic activity | [1] |

Proposed In Vitro Neuroprotection Assays for Barlerin

Based on the established anti-inflammatory and antioxidant properties of acetylbarlerin, the following experimental protocols are proposed to directly assess the neuroprotective effects of Barlerin in relevant neuronal cell models. The human neuroblastoma cell line, SH-SY5Y, is a commonly used and well-characterized model for in vitro neuroprotection studies.[4][5][6][7][8][9]

Cell Culture and Differentiation of SH-SY5Y Cells

-

Cell Culture: SH-SY5Y cells are cultured in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% non-essential amino acids. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Differentiation: For neuroprotection assays, SH-SY5Y cells are differentiated into a more mature neuronal phenotype. This is achieved by seeding the cells at a low density and treating them with retinoic acid (10 µM) for 5-7 days. Differentiated cells exhibit a more neuron-like morphology with extended neurites.

Assessment of Neuroprotection against Oxidative Stress

-

Induction of Oxidative Stress: Differentiated SH-SY5Y cells are pre-treated with various concentrations of Barlerin (e.g., 1, 5, 10, 25, 50 µM) for 24 hours. Subsequently, oxidative stress is induced by exposing the cells to hydrogen peroxide (H₂O₂) (e.g., 100-200 µM) for a further 24 hours.

-

Cell Viability Assessment (MTT Assay):

-

Following treatment, the culture medium is replaced with a fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

-

Cells are incubated for 3-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by metabolically active cells.

-

The medium is then removed, and the formazan crystals are solubilized in dimethyl sulfoxide (DMSO).

-

The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.[10][11]

-

-

Apoptosis Assessment (Annexin V/Propidium Iodide Staining):

-

After treatment, cells are harvested and washed with cold phosphate-buffered saline (PBS).

-

Cells are then resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol.

-

The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.[12]

-

Assessment of Anti-Neuroinflammatory Effects

-

Induction of Neuroinflammation: Differentiated SH-SY5Y cells or co-cultures with microglial cells (e.g., BV-2) are pre-treated with various concentrations of Barlerin for 24 hours. Neuroinflammation is then induced by treatment with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours.

-

Quantification of Pro-inflammatory Cytokines (ELISA):

-

The cell culture supernatant is collected after the treatment period.

-

The levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

-

-

Assessment of Microglial Activation (Immunocytochemistry):

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway of Acetylbarlerin

Caption: Acetylbarlerin's modulation of the Nrf2-Keap1 signaling pathway.

Experimental Workflow for In Vitro Neuroprotection Assay

Caption: Proposed workflow for in vitro neuroprotection studies of Barlerin.

Conclusion and Future Directions

While direct evidence for the neuroprotective effects of Barlerin in vitro is currently lacking, the pronounced anti-inflammatory and antioxidant activities of its acetylated form provide a strong foundation for future research in this area. The proposed experimental protocols offer a clear path forward to elucidate the potential of Barlerin as a neuroprotective agent. Future studies should focus on utilizing the described in vitro models to generate quantitative data on Barlerin's ability to enhance neuronal viability, inhibit apoptosis, and reduce neuroinflammation. Furthermore, investigating the underlying molecular mechanisms in neuronal cells, particularly the modulation of the Nrf2 pathway, will be crucial in validating its therapeutic potential for neurodegenerative diseases.

References

- 1. Acetyl barlerin from Barleria trispinosa induces chemopreventive NQO1 and attenuates LPS-induced inflammation: in vitro and molecular dynamic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Perspective on Nrf2 Signaling Pathway for Neuroinflammation: A Potential Therapeutic Target in Alzheimer's and Parkinson's Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. iris.unica.it [iris.unica.it]

- 5. researchgate.net [researchgate.net]

- 6. Combined Treatment with Three Natural Antioxidants Enhances Neuroprotection in a SH-SY5Y 3D Culture Model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Study of the potential neuroprotective effect of Dunaliella salina extract in SH-SY5Y cell model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Neuroprotective effects of hesperetin on H2O2-induced damage in neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. How to Identify Activated Microglia | Proteintech Group [ptglab.com]

- 14. Increased expression of M1 and M2 phenotypic markers in isolated microglia after four-day binge alcohol exposure in male rats - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Overview of General and Discriminating Markers of Differential Microglia Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Different Methods for Evaluating Microglial Activation Using Anti-Ionized Calcium-Binding Adaptor Protein-1 Immunohistochemistry in the Cuprizone Model - PMC [pmc.ncbi.nlm.nih.gov]

- 17. biocompare.com [biocompare.com]

An In-depth Technical Guide on Braylin's Role in Modulating Immune Responses

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the immunomodulatory properties of braylin, a natural coumarin compound. It details its mechanism of action, summarizes quantitative data on its anti-inflammatory effects, outlines key experimental protocols, and visualizes the associated signaling pathways.

Introduction to Braylin and its Immunomodulatory Potential

Braylin, a natural coumarin, has demonstrated significant anti-inflammatory, antinociceptive, and immunomodulatory effects.[1] It presents a promising avenue for the development of novel therapeutics for immune-mediated inflammatory disorders such as rheumatoid arthritis and inflammatory bowel disease. Its mechanism of action appears to involve the modulation of key inflammatory pathways and the regulation of cytokine production, positioning it as a potent candidate for further investigation and drug development.[1]

Mechanism of Action: Modulation of Key Signaling Pathways

Braylin exerts its immunomodulatory effects primarily through the inhibition of the nuclear factor-κB (NF-κB) signaling pathway.[1] NF-κB is a crucial transcription factor that governs the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.

Signaling Pathway: Braylin's Inhibition of the NF-κB Pathway

Caption: Braylin inhibits the NF-κB signaling pathway.

By inhibiting the IKK complex, braylin prevents the phosphorylation and subsequent degradation of IκBα. This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.[1]

Quantitative Data on Anti-inflammatory and Immunomodulatory Effects

The immunomodulatory effects of braylin have been quantified in various in vitro and in vivo models.

Table 1: In Vitro Effects of Braylin on Macrophage Cytokine and Nitrite Production

| Concentration | Nitrite Production Inhibition (%) | TNF-α Inhibition (%) | IL-1β Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|---|---|

| 10 µM | Data not specified | Data not specified | Data not specified | Data not specified |

| 40 µM | Significant reduction | Significant reduction | Significant reduction | Significant reduction |

(Data derived from studies on LPS and IFN-γ stimulated J774 cells or peritoneal exudate macrophages)[1]

Table 2: In Vivo Effects of Braylin on Cytokine Levels in a CFA-Induced Inflammation Model

| Treatment Group | IL-1β (pg/mL) | TNF-α (pg/mL) | IL-6 (pg/mL) | TGF-β (pg/mL) |

|---|---|---|---|---|

| Control (CFA) | Elevated | Elevated | Elevated | Baseline |

| Braylin (12.5-100 mg/kg) | Dose-dependent reduction | Dose-dependent reduction | Dose-dependent reduction | Increased |

(CFA: Complete Freund's Adjuvant, a model for chronic inflammation)[1]

Detailed Experimental Protocols

4.1. In Vitro Macrophage Stimulation and Cytokine Analysis

This protocol outlines the methodology for assessing the effect of braylin on cytokine production in macrophages.

Experimental Workflow: In Vitro Macrophage Assay

Caption: Workflow for in vitro macrophage stimulation assay.

-

Cell Culture: J774 macrophage cell line or primary peritoneal macrophages are cultured in appropriate media.

-

Cell Plating: Cells are seeded into 96-well plates at a specific density.

-

Pre-treatment: Cells are pre-treated with various concentrations of braylin for a defined period.

-

Stimulation: Macrophages are stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to induce an inflammatory response.

-

Incubation: The cells are incubated for 24 hours to allow for cytokine production.

-

Supernatant Collection: The cell culture supernatant is collected.

-

Analysis:

-

Cytokine Quantification: Levels of TNF-α, IL-1β, and IL-6 in the supernatant are measured using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Nitrite Assay: The concentration of nitrite, an indicator of nitric oxide production, is determined using the Griess reagent.

-

4.2. In Vivo CFA-Induced Inflammation Model

This protocol describes an in vivo model to evaluate the anti-inflammatory and immunomodulatory effects of braylin.

Experimental Workflow: In Vivo CFA Model

Caption: Workflow for the in vivo CFA-induced inflammation model.

-

Animal Model: The study is conducted using appropriate animal models, such as mice or rats.

-

Induction of Inflammation: Chronic inflammation is induced by a subcutaneous injection of Complete Freund's Adjuvant (CFA) into the paw.

-

Treatment: Animals are treated with different doses of braylin or a vehicle control.

-

Assessment of Inflammation: Paw volume (edema) and nociceptive responses (pain sensitivity) are measured at various time points.

-

Sample Collection: At the end of the study, blood and paw tissue are collected.

-

Cytokine Analysis: The levels of pro-inflammatory (IL-1β, TNF-α, IL-6) and anti-inflammatory (TGF-β) cytokines are quantified in the serum or tissue homogenates using ELISA.

Conclusion and Future Directions

Braylin demonstrates significant potential as an immunomodulatory agent with potent anti-inflammatory properties. Its ability to suppress the production of pro-inflammatory cytokines through the inhibition of the NF-κB pathway makes it a compelling candidate for the development of new therapies for a range of inflammatory and autoimmune diseases.

Future research should focus on:

-

Elucidating the precise molecular targets of braylin within the NF-κB signaling cascade.

-

Investigating its effects on other key inflammatory pathways, such as the MAPK pathway.

-

Conducting comprehensive preclinical studies to evaluate its efficacy, safety, and pharmacokinetic profile in various disease models.

-

Exploring its potential for synergistic effects when combined with existing anti-inflammatory drugs.

The findings presented in this guide underscore the importance of continued research into the therapeutic potential of natural compounds like braylin for the management of immune-mediated disorders.

References

The Modulatory Role of Barlerin on the NF-κB Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of Barlerin's effects on the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammation. Barlerin, an iridoid glycoside, and its acetylated form, Acetylbarlerin, have demonstrated significant anti-inflammatory properties. This document consolidates available data on their mechanism of action, focusing on the inhibition of key inflammatory mediators regulated by NF-κB. Detailed experimental methodologies are provided for the key assays cited, and the signaling pathways are visualized to facilitate a deeper understanding of Barlerin's potential as a therapeutic agent for inflammatory diseases.

Introduction to the NF-κB Signaling Pathway

The NF-κB family of transcription factors plays a pivotal role in regulating the expression of genes involved in inflammation, immune responses, cell proliferation, and survival. In unstimulated cells, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as pro-inflammatory cytokines (e.g., TNF-α) or lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization signal (NLS) on the NF-κB p65 subunit, allowing the p65/p50 heterodimer to translocate into the nucleus. In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, inducing the transcription of pro-inflammatory mediators like inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various cytokines.

Barlerin and its Impact on NF-κB Signaling

Barlerin, also known as 8-O-Acetylshanzhiside methyl ester, is an iridoid glycoside found in plants of the Barleria genus. Research has indicated its potential to modulate inflammatory responses. Studies on Barlerin and its derivative, Acetylbarlerin, have suggested that their anti-inflammatory effects are, at least in part, mediated through the inhibition of the NF-κB signaling pathway.

One proposed mechanism is the blockage of myocardial inflammatory cascades through an HMGB1-dependent NF-κB signaling pathway, which has been observed in the context of experimental myocardial ischemia injury[1]. Furthermore, Acetylbarlerin has been shown to attenuate LPS-induced inflammation by inhibiting the expression of iNOS, a downstream target of NF-κB[2]. Extracts from Barleria species containing barlerin have also been found to modulate IL-2 expression, which can in turn inhibit NF-κB signaling[3].

The following diagram illustrates the canonical NF-κB signaling pathway and the putative points of intervention by Barlerin and its derivatives.

References

- 1. Barlerin | VEGFR | NF-κB | TNF | Akt | Caspase | TargetMol [targetmol.com]

- 2. Acetyl barlerin from Barleria trispinosa induces chemopreventive NQO1 and attenuates LPS-induced inflammation: in vitro and molecular dynamic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Barleria extracts containing barlerin and verbascoside boost immunity and regulate CYP450 gene in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Anti-Inflammatory Potential of Barlerin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

High Mobility Group Box-1 (HMGB-1) has emerged as a critical damage-associated molecular pattern (DAMP) molecule, playing a pivotal role in the inflammatory cascade. Its extracellular release from necrotic or activated immune cells triggers a pro-inflammatory response, making it a key therapeutic target for a myriad of inflammatory diseases. While a growing body of research focuses on identifying novel inhibitors of HMGB-1, a comprehensive review of the scientific literature reveals a notable absence of studies directly investigating the inhibitory effects of the iridoid glycoside, Barlerin, on HMGB-1.

This technical guide, therefore, pivots to a thorough exploration of the established anti-inflammatory properties of Barlerin and its acetylated derivative, Acetylbarlerin. While a direct link to HMGB-1 inhibition remains to be elucidated, the existing evidence strongly supports Barlerin's potential as a modulator of inflammatory pathways. This document will synthesize the available quantitative data, detail relevant experimental protocols, and visualize the known signaling pathways through which Barlerin exerts its anti-inflammatory effects, providing a valuable resource for researchers in the field of inflammation and drug discovery.

Section 1: The Anti-Inflammatory Profile of Barlerin

Barlerin and Acetylbarlerin have demonstrated significant anti-inflammatory activity in cellular models, primarily through the suppression of key inflammatory mediators and the modulation of critical signaling pathways.

Quantitative Data on Anti-Inflammatory Effects

The following table summarizes the key quantitative findings from studies on the anti-inflammatory effects of Acetylbarlerin in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.

| Compound | Assay | Model System | Key Findings | Reference |

| Acetylbarlerin | Nitric Oxide (NO) Production | LPS-stimulated RAW264.7 macrophages | Suppressed NO production | [1] |

| Acetylbarlerin | iNOS Protein Expression | LPS-stimulated RAW264.7 macrophages | Inhibited iNOS protein expression | [1] |

It is important to note that specific IC50 values or percentage inhibition at various concentrations for Barlerin or Acetylbarlerin on these inflammatory markers are not detailed in the currently available literature, highlighting an area for future investigation.

Known Mechanisms of Action

Current research indicates that Barlerin and Acetylbarlerin exert their anti-inflammatory effects through at least two major signaling pathways: the NF-κB pathway and the Nrf2-KEAP1 pathway.

-

Inhibition of the NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes, including those for TNF-α, IL-6, and iNOS. Barlerin has been shown to inhibit the activation of the NF-κB pathway, thereby downregulating the expression of these inflammatory mediators.

-

Activation of the Nrf2-KEAP1 Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant and cytoprotective genes. Acetylbarlerin has been found to be an inhibitor of the Nrf2-Kelch-like ECH-associated protein 1 (KEAP1) complex. By inhibiting KEAP1, Acetylbarlerin allows for the nuclear translocation of Nrf2 and the subsequent upregulation of antioxidant enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1), which helps to mitigate oxidative stress, a key component of inflammation.

Section 2: Experimental Protocols

This section details the methodologies for key experiments used to evaluate the anti-inflammatory effects of Barlerin and Acetylbarlerin.

Cell Culture and Treatment

-

Cell Line: Murine macrophage cell line RAW264.7 is commonly used.

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Cells are pre-treated with various concentrations of Barlerin or Acetylbarlerin for a specified time (e.g., 1-2 hours) before stimulation with an inflammatory agent like lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a further incubation period (e.g., 24 hours).

Nitric Oxide (NO) Production Assay (Griess Assay)

-

Principle: This assay measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.

-

Procedure:

-

Collect cell culture supernatant after treatment.

-

Mix an equal volume of supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

-

Incubate at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify nitrite concentration using a standard curve generated with sodium nitrite.

-

Western Blotting for Protein Expression (e.g., iNOS, Nrf2, KEAP1)

-

Principle: This technique is used to detect and quantify specific proteins in a cell lysate.

-

Procedure:

-

Lyse the treated cells to extract total protein.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-iNOS, anti-Nrf2, anti-KEAP1).

-

Wash and incubate with a horseradish peroxidase (HPS)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify band intensity using densitometry software, normalizing to a loading control like β-actin or GAPDH.

-

Section 3: Visualization of Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the known signaling pathways modulated by Barlerin and Acetylbarlerin.

References

Barlerin and its Impact on Cytochrome P450 Enzyme Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barlerin, an iridoid glycoside, is a bioactive compound found in various species of the Barleria plant genus. Traditionally used in herbal medicine, recent scientific investigations have begun to shed light on the pharmacological activities of Barleria extracts and their constituents. Of particular interest to drug development and safety assessment is the potential for these compounds to interact with the cytochrome P450 (CYP450) enzyme system. The CYP450 enzymes are a superfamily of heme-containing monooxygenases that play a crucial role in the metabolism of a wide range of xenobiotics, including approximately 75% of all marketed drugs. Any modulation of CYP450 enzyme activity, either through inhibition or induction, can lead to significant drug-drug interactions, altering the efficacy and toxicity of co-administered therapeutic agents.

This technical guide provides a comprehensive overview of the current state of knowledge regarding the impact of barlerin and barlerin-containing extracts on CYP450 enzyme activity. It is important to note that while direct studies on isolated barlerin are limited, research on Barleria plant extracts provides significant insights into its potential modulatory effects on CYP450 gene expression.

The Cytochrome P450 System: A Primer

The human CYP450 system comprises numerous isoforms, with CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4 being responsible for the metabolism of the majority of clinically relevant drugs.

-

CYP450 Inhibition: Inhibition of a specific CYP450 isoform by a co-administered substance can lead to decreased metabolism of a drug that is a substrate for that enzyme. This results in elevated plasma concentrations of the drug, potentially leading to adverse effects and toxicity. Inhibition can be reversible (competitive or non-competitive) or irreversible (time-dependent).

-

CYP450 Induction: Conversely, induction of a CYP450 isoform can increase the rate of metabolism of a substrate drug, leading to lower plasma concentrations and potential therapeutic failure. Induction typically occurs via the activation of nuclear receptors, such as the pregnane X receptor (PXR), the constitutive androstane receptor (CAR), and the aryl hydrocarbon receptor (AhR), which in turn upregulate the transcription of CYP450 genes.

Impact of Barlerin-Containing Barleria Extracts on CYP450 Gene Expression

A key study investigating the effects of different Barleria species on CYP450 gene expression provides the most direct evidence to date of the potential for barlerin to influence this critical enzyme system. The study analyzed the impact of extracts from Barleria siamensis and Barleria strigosa, both of which contain barlerin, on the mRNA expression levels of several key CYP450 isoforms in human liver cells.

Data Presentation: Modulation of CYP450 Gene Expression by Barleria Extracts

The following table summarizes the quantitative data on the impact of B. siamensis and B. strigosa extracts on the relative gene expression of various CYP450 isoforms.

| Plant Extract | Barlerin Content (mg/g of dried leaf) | CYP Isoform | Effect on Gene Expression |

| Barleria siamensis | 0.43 | CYP1A2 | Suppression[1] |

| CYP3A4 | Suppression[1] | ||

| CYP2D6 | Suppression[1] | ||

| CYP2E1 | Suppression[1] | ||

| Barleria strigosa | Contains barlerin (exact quantity not specified in the study) | CYP2E1 | Overexpression (Induction)[1] |

Note: The study by Kaewdaungdee et al. (2025) focused on gene expression (mRNA levels) and did not provide data on the direct inhibitory or inductive effects on CYP450 enzyme activity (e.g., IC50 or Ki values).

Experimental Protocols

The following sections detail the methodologies employed in the key study to assess the impact of Barleria extracts on CYP450 gene expression.

Preparation of Barleria Leaf Extracts

-

Plant Material: Leaves of Barleria siamensis and Barleria strigosa were collected, identified, and authenticated.

-

Drying and Pulverization: The leaves were washed, dried in a hot air oven at 50°C, and then ground into a fine powder.

-

Extraction: The powdered leaves were macerated with 95% ethanol in a 1:10 (w/v) ratio for 72 hours at room temperature.

-

Filtration and Concentration: The extracts were filtered through Whatman No. 1 filter paper, and the solvent was evaporated under reduced pressure using a rotary evaporator.

-

Lyophilization: The concentrated extracts were freeze-dried to obtain a powdered form.

Cell Culture and Treatment

-

Cell Line: The human hepatocellular carcinoma cell line (HepG2) was used as an in vitro model for human liver cells.

-

Culture Conditions: Cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: HepG2 cells were seeded in 6-well plates and allowed to attach overnight. The cells were then treated with the Barleria extracts at a concentration of 100 µg/mL for 24 hours.

Analysis of CYP450 Gene Expression by Real-Time Quantitative Polymerase Chain Reaction (RT-qPCR)

-

RNA Extraction: Total RNA was extracted from the treated and control HepG2 cells using a commercial RNA isolation kit.

-

cDNA Synthesis: First-strand complementary DNA (cDNA) was synthesized from the total RNA using a reverse transcription kit with oligo(dT) primers.

-

RT-qPCR: The relative gene expression of CYP1A2, CYP3A4, CYP2D6, and CYP2E1 was quantified using a real-time PCR system with specific primers for each gene. The housekeeping gene, β-actin, was used as an internal control for normalization.

-

Data Analysis: The relative changes in gene expression were calculated using the 2-ΔΔCt method.

Mandatory Visualizations

Experimental Workflow for Assessing the Impact of Barleria Extracts on CYP450 Gene Expression

Logical Relationship between Barleria Extracts and CYP450 Gene Modulation

Discussion and Implications for Drug Development

The available evidence strongly suggests that barlerin-containing Barleria extracts have the potential to modulate the expression of key drug-metabolizing CYP450 enzymes. The suppression of multiple CYP isoforms by B. siamensis extract is of particular concern, as this could lead to clinically significant drug-drug interactions by increasing the systemic exposure of co-administered drugs that are substrates for CYP1A2, CYP3A4, CYP2D6, and CYP2E1.

Conversely, the induction of CYP2E1 by B. strigosa extract could enhance the metabolism of CYP2E1 substrates, potentially reducing their efficacy. It is noteworthy that the two extracts, both containing barlerin, exhibited opposing effects on CYP2E1. This highlights the complexity of botanical extracts, where the overall effect is likely a result of the interplay between multiple constituents. The presence of other compounds, such as verbascoside (which was also identified in the extracts), and their respective concentrations, could contribute to the observed differences.

For drug development professionals, these findings underscore the importance of screening for potential herb-drug interactions. When a new drug candidate is a substrate for any of the affected CYP450 isoforms, the concurrent use of Barleria-containing herbal products could significantly alter its pharmacokinetic profile.

Future Research Directions

To fully elucidate the impact of barlerin on CYP450 enzyme activity, further research is warranted:

-

Studies with Isolated Barlerin: In vitro studies using isolated and purified barlerin are necessary to determine its direct inhibitory or inductive effects on a panel of human CYP450 isoforms. This would involve determining key parameters such as IC50 and Ki values for inhibition and EC50 values for induction.

-

Enzyme Activity Assays: Future studies should not only focus on gene expression but also measure the actual enzymatic activity of CYP450 isoforms in the presence of barlerin and Barleria extracts.

-

Identification of Active Constituents: Further investigation is needed to understand the contribution of other phytochemicals present in Barleria extracts to the overall effect on CYP450 activity.

-

In Vivo Studies: Preclinical animal studies and eventually, well-controlled clinical trials are required to confirm the in vitro findings and to assess the clinical significance of the potential drug-herb interactions.

Conclusion